molecular formula C14H12N2O2 B1606693 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine CAS No. 313527-38-7

2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No. B1606693
M. Wt: 240.26 g/mol
InChI Key: MUPPQVXJEWJYFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include yield percentages and optimal conditions for the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility in various solvents, and other relevant properties .

Scientific Research Applications

Application 1: Pictet-Spengler Reaction

  • Summary of the Application : This compound is used as an activated phenethylamine in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction .
  • Methods of Application : The Pictet-Spengler reaction involves the condensation of an amine with a carbonyl compound to form a β-carboline. In this case, 2-(3-Methoxyphenyl)ethylamine would be reacted with a carbonyl compound in the presence of perfluorooctanesulfonic acid .
  • Results or Outcomes : The outcome of this reaction would be a β-carboline derivative. The exact structure would depend on the carbonyl compound used .

Application 2: Synthesis of 1,3-Oxazepines

  • Summary of the Application : This compound is also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
  • Methods of Application : The synthesis of 1,3-oxazepines would involve the reaction of 2-(3-Methoxyphenyl)ethylamine with a suitable electrophile in the presence of a palladium catalyst .
  • Results or Outcomes : The outcome of this reaction would be a 1,3-oxazepine derivative. The exact structure would depend on the electrophile used .

Safety And Hazards

This would involve a discussion of any risks associated with handling or using the compound, as well as appropriate safety precautions .

properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-4-2-3-9(7-11)14-16-12-8-10(15)5-6-13(12)18-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPPQVXJEWJYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352905
Record name 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine

CAS RN

313527-38-7
Record name 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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